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Compound of Interest

Compound Name: 5-Ethyl-2,2-dimethylheptane

Cat. No.: B14552282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
branched alkane, 5-Ethyl-2,2-dimethylheptane. Due to the absence of publicly available
experimental spectra for this specific compound, this guide presents predicted spectroscopic
data based on established principles of mass spectrometry and nuclear magnetic resonance
spectroscopy. It also includes detailed experimental protocols for the acquisition of such data,
intended to serve as a practical resource for researchers.

Core Spectroscopic Data
The structural formula of 5-Ethyl-2,2-dimethylheptane is presented below:
Molecular Formula: C11H24[1][2]

Molecular Weight: 156.31 g/mol [1]

Mass Spectrometry (MS)

The mass spectrum of 5-Ethyl-2,2-dimethylheptane, like other highly branched alkanes, is
expected to be characterized by extensive fragmentation.[3][4][5] The molecular ion peak (M+)
at m/z 156 would likely be of very low abundance or entirely absent.[4][5] Fragmentation is
dominated by cleavage at the branching points to form more stable carbocations.[3][4][5]

Table 1: Predicted Major Fragment lons in the Mass Spectrum of 5-Ethyl-2,2-dimethylheptane
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miz Proposed Fragment lon Structural Origin of Loss
141 [M - CHs]* Loss of a methyl group
127 [M - CzHs]* Loss of an ethyl group

Loss of a butyl group (from the
%9 M- CaHel* t-butyl end) e
85 [M - CsH1a1]* Loss of a pentyl group
71 [CsHa1]* Pentyl cation

Butyl cation (tert-butyl cation is
> [Cabol” par:i/cularly s(table) !
43 [CsH7]* Propyl cation
29 [C2Hs]+ Ethyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H-NMR and *C-NMR spectra for 5-Ethyl-2,2-dimethylheptane are detailed
below. Chemical shifts for alkanes typically appear in the upfield region of the spectrum.[3]

Due to molecular symmetry, some carbon atoms are chemically equivalent and will produce a

single signal.

Table 2: Predicted *3C-NMR Chemical Shifts for 5-Ethyl-2,2-dimethylheptane
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Predicted Chemical Shift

Carbon Atom(s) Multiplicity (from DEPT)
(3, ppm)

C1, C1' (2 x CHs on C2) ~29-31 CHs

C2 (quaternary) ~30-32 C

C3 ~48-50 CH2

C4 ~22-24 CH2

C5 ~40-42 CH

C6, C6' (ethyl CHz) ~25-27 CH2

C7, C7' (ethyl CHs) ~10-12 CHs

C8 (terminal CHs) ~14-16 CHs

The *H-NMR spectrum of branched alkanes can be complex due to signal overlap.[3]

Table 3: Predicted H-NMR Data for 5-Ethyl-2,2-dimethylheptane

Predicted Coupling
Proton(s) Chemical Shift  Multiplicity Constant (J, Integration

(3, ppm) Hz)
H1, H1' (on C1,

~0.8-0.9 S - 6H
C1)
H3 ~1.1-1.3 m - 2H
H4 ~1.2-14 m - 2H
H5 ~1.3-1.5 m - 1H
H6, H6' ~1.2-1.4 m - 4H
H7, HT ~0.8-0.9 t ~7 6H
H8 ~0.8-0.9 t ~7 3H
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Experimental Protocols
Mass Spectrometry

Objective: To obtain the mass spectrum of 5-Ethyl-2,2-dimethylheptane.
Methodology: Electron lonization (El) Mass Spectrometry

o Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane or
dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph
(GC-MS) for separation from any impurities.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the removal of an electron from the molecule,
forming a molecular ion (M%), which is a radical cation.

» Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into
smaller, positively charged ions and neutral radicals.

e Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g.,
a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their
mass-to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

o Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of
relative ion abundance versus m/z.

NMR Spectroscopy

Objective: To obtain *H and 3C-NMR spectra of 5-Ethyl-2,2-dimethylheptane.
Methodology: 1D and 2D NMR Spectroscopy

o Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g.,
CDCls) to avoid signals from the solvent in the *H-NMR spectrum. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added.
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e H-NMR Acquisition:

o The sample is placed in the NMR spectrometer.

o A standard one-pulse *H-NMR experiment is performed.

o Key parameters to set include the number of scans, relaxation delay, and acquisition time.
e 1BBC-NMR Acquisition:

o A proton-decoupled 3C-NMR experiment is typically run to simplify the spectrum by
removing C-H coupling, resulting in a single peak for each unique carbon atom.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.

e 2D NMR (Optional but Recommended for Complex Structures):

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings, helping to establish
connectivity within the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals
that are directly bonded, aiding in the assignment of protonated carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds, which is crucial for identifying quaternary carbons
and piecing together the carbon skeleton.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to
generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced
(e.g., to TMS at O ppm).

Visualizations
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Caption: Logical workflow for the structural elucidation of 5-Ethyl-2,2-dimethylheptane using
MS and NMR data.
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Caption: General experimental workflow for acquiring MS and NMR spectroscopic data for an
alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2_2-dimethylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2_2-dimethylheptane
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-47-1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_of_Branched_Chain_Alkanes.pdf
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_9_2.html
https://faculty.uobasrah.edu.iq/uploads/teaching/1741343368.pdf
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14552282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14552282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

